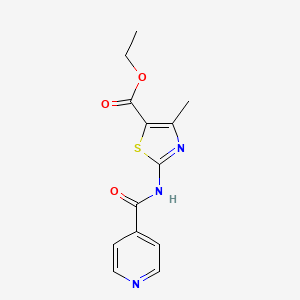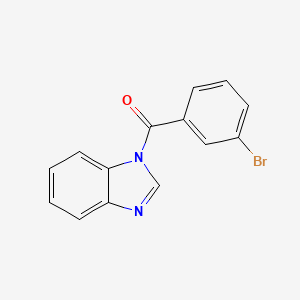
ethyl 2-(isonicotinoylamino)-4-methyl-1,3-thiazole-5-carboxylate
説明
Synthesis Analysis
The synthesis of ethyl 2-(isonicotinoylamino)-4-methyl-1,3-thiazole-5-carboxylate involves the reaction of 2-chloro-1,3-dicarbonyl compounds with thioureas or thioamides in an ionic liquid, presenting a one-pot synthesis method for functionalized ethyl 1,3-thiazole-5-carboxylates (Yavari, Sayyed-alangi, Hajinasiri, & Sajjadi-Ghotbabadi, 2009). This method is noteworthy for its simplicity and efficiency, offering a versatile approach to the compound's preparation.
Molecular Structure Analysis
The molecular structure of related thiazole compounds has been extensively analyzed through X-ray diffraction, revealing insights into the arrangement and bonding within these molecules. For instance, studies on ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate and its adducts have shown specific hydrogen-bonded dimer formations, highlighting the importance of N—H⋯N and N—H⋯O interactions (Lynch & Mcclenaghan, 2004). These structural insights are crucial for understanding the reactivity and properties of thiazole derivatives.
Chemical Reactions and Properties
This compound undergoes various chemical reactions, contributing to its functional diversity. The compound's reactivity with electrophilic reagents, for instance, leads to the formation of novel derivatives with potential pharmacological activities. The transformation of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate into 5-substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates exemplifies its versatile reactivity and potential for generating bioactive molecules (Albreht, Uršič, Svete, & Stanovnik, 2009).
Physical Properties Analysis
The physical properties of thiazole derivatives, including melting points, solubility, and crystal structure, are influenced by their molecular arrangement and intermolecular interactions. The detailed crystallographic analysis provides insights into the compound's stability and reactivity. For example, the crystal structure analysis of related thiazole compounds reveals the presence of intramolecular hydrogen bonding and π-π interactions, which contribute to the molecule's stability and dictate its physical properties (Akhileshwari et al., 2021).
科学的研究の応用
Synthetic Modifications and Structural Transformations
Thiazole derivatives, such as ethyl 2-amino-4-methylthiazole-5-carboxylate, have been extensively modified and synthesized using various methods. These modifications are essential for exploring antimicrobial activities against a range of bacterial and fungal strains. The structure-activity relationships of these derivatives can be determined through comprehensive analyses, including 3D QSAR, which aids in understanding the molecular basis of their antimicrobial properties (Desai, Bhatt, & Joshi, 2019). Another aspect of thiazole research focuses on the transformations leading to the synthesis of complex molecules, such as 5-substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates, showcasing the versatility of thiazole derivatives in synthesizing novel chemical entities (Albreht, Uršič, Svete, & Stanovnik, 2009).
Spectroscopic Characterizations and Crystallographic Studies
The synthesized thiazole derivatives undergo detailed spectroscopic characterization, including IR, NMR, and mass spectral techniques. Such characterizations are crucial for confirming the structures of synthesized compounds. Additionally, crystallographic studies provide insights into the molecular and crystal structure, facilitating a deeper understanding of their chemical behavior and potential applications in various fields, including materials science and drug design (Haroon et al., 2019).
特性
IUPAC Name |
ethyl 4-methyl-2-(pyridine-4-carbonylamino)-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c1-3-19-12(18)10-8(2)15-13(20-10)16-11(17)9-4-6-14-7-5-9/h4-7H,3H2,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODETUOQNLWOPHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=NC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3aS*,10aS*)-2-(2-ethyl[1,3]oxazolo[5,4-d]pyrimidin-7-yl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5563265.png)
![3-(2-phenoxyethyl)-8-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5563274.png)
![N-(1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-pyrrolidinyl)acetamide](/img/structure/B5563280.png)
![5-[(3-methylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5563281.png)
![N~3~-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide](/img/structure/B5563284.png)
![N-(3-hydroxy-3-phenylpropyl)-N,2-dimethylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5563291.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-2-naphthamide](/img/structure/B5563297.png)
![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-1-benzothiophene-5-carboxamide dihydrochloride](/img/structure/B5563301.png)
![ethyl 2-{[N-(2,3-dihydroxypropyl)glycyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5563316.png)
![3-(3-hydroxy-3-methylbutyl)-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide](/img/structure/B5563322.png)


![N-(3-methylphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5563349.png)